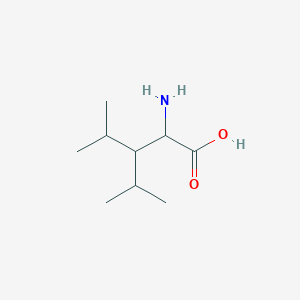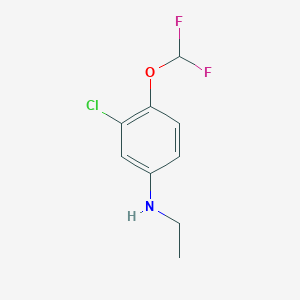![molecular formula C13H13NO4 B13234552 6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13234552.png)
6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one is a complex organic compound known for its unique structural properties. This compound belongs to the class of spiropyrans, which are characterized by their spiro-connected ring systems. The presence of a nitro group and a benzopyran moiety makes this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one typically involves the reaction of 6-nitro-1,3-dihydro-2H-benzopyran-2-one with cyclopentanone under acidic conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which acts as a catalyst. The reaction mixture is heated to facilitate the formation of the spiro compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted spiropyrans.
Applications De Recherche Scientifique
6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one has a wide range of applications in scientific research:
Chemistry: Used as a photochromic dye in the development of smart materials and optical data storage devices.
Biology: Investigated for its potential use in biological imaging and as a molecular probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of photoresponsive coatings and materials for smart windows.
Mécanisme D'action
The mechanism of action of 6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one involves its photochromic properties. Upon exposure to light, the compound undergoes a reversible transformation between its spiropyran form and its merocyanine form. This transformation is facilitated by the absorption of light, which induces a change in the molecular structure. The merocyanine form exhibits different electronic and optical properties, making it useful in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dihydro-1,3,3-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2’-indole]: Known for its photochromic properties and used in similar applications.
6-Nitro-3,4-dihydrospiro[1-benzopyran-2,4’-[1λ6]thiane]-1’,1’,4-trione: Another spiropyran compound with unique structural features.
Uniqueness
6-Nitro-3,4-dihydrospiro[1-benzopyran-2,1’-cyclopentane]-4-one stands out due to its specific structural configuration, which imparts unique photochromic properties. Its ability to undergo reversible transformations under light exposure makes it particularly valuable for applications in smart materials and optical devices.
Propriétés
Formule moléculaire |
C13H13NO4 |
|---|---|
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
6-nitrospiro[3H-chromene-2,1'-cyclopentane]-4-one |
InChI |
InChI=1S/C13H13NO4/c15-11-8-13(5-1-2-6-13)18-12-4-3-9(14(16)17)7-10(11)12/h3-4,7H,1-2,5-6,8H2 |
Clé InChI |
JVNWEYGQAYMBSI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C1)CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetate](/img/structure/B13234474.png)


![3-[1-(2-Fluorophenyl)-2-oxopiperidin-3-yl]-2-methyl-3-oxopropanenitrile](/img/structure/B13234494.png)
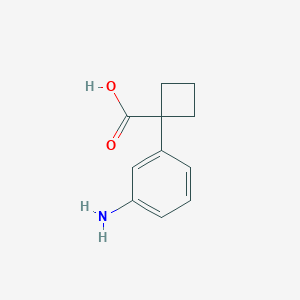
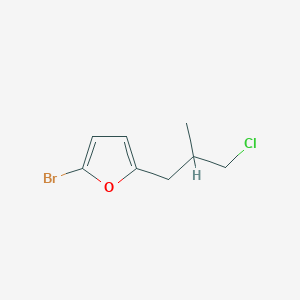
![4-{6-Azaspiro[3.4]octan-8-yl}phenol](/img/structure/B13234507.png)

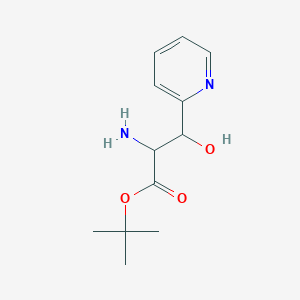


![1-Methyl-4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}-1H-pyrazole dihydrochloride](/img/structure/B13234541.png)
